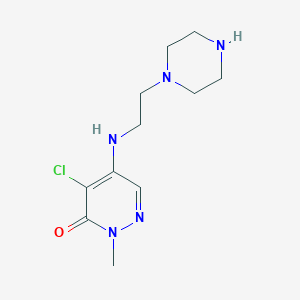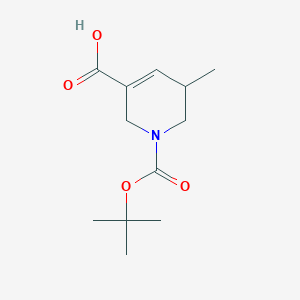
1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amine groups. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in peptide synthesis and other chemical processes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid typically involves the reaction of 5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or acetonitrile (MeCN) at ambient temperature .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability. These systems allow for the continuous introduction of the tert-butoxycarbonyl group into various organic compounds .
化学反応の分析
Types of Reactions
1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to remove the Boc protecting group.
Substitution: The Boc group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically results in the removal of the Boc group to reveal the free amine .
科学的研究の応用
1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes
作用機序
The mechanism of action of 1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group is added to the amine via nucleophilic addition-elimination reactions, forming a stable carbamate. The removal of the Boc group is typically achieved under acidic conditions, where the carbonyl oxygen is protonated, leading to the cleavage of the tert-butyl group and the formation of the free amine .
類似化合物との比較
Similar Compounds
N-tert-Butoxycarbonyl-L-alanine: Another Boc-protected amino acid used in peptide synthesis.
N-tert-Butoxycarbonyl-L-phenylalanine: Similar in function, used for protecting amine groups in organic synthesis.
N-tert-Butoxycarbonyl-L-lysine: Used in the synthesis of peptides and proteins
Uniqueness
1-(tert-Butoxycarbonyl)-5-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid is unique due to its specific structure, which includes a tetrahydropyridine ring. This structure provides distinct reactivity and stability characteristics, making it particularly useful in certain synthetic applications where other Boc-protected compounds may not be as effective .
特性
分子式 |
C12H19NO4 |
|---|---|
分子量 |
241.28 g/mol |
IUPAC名 |
3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,6-dihydro-2H-pyridine-5-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-8-5-9(10(14)15)7-13(6-8)11(16)17-12(2,3)4/h5,8H,6-7H2,1-4H3,(H,14,15) |
InChIキー |
VDCUOFVJMMKQQA-UHFFFAOYSA-N |
正規SMILES |
CC1CN(CC(=C1)C(=O)O)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


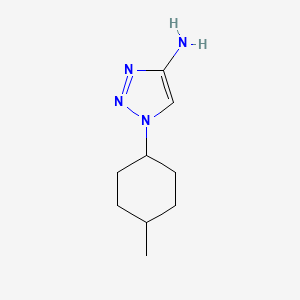
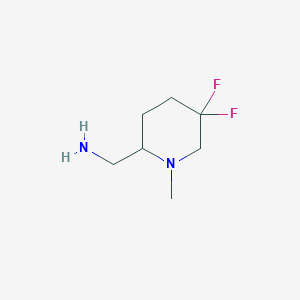
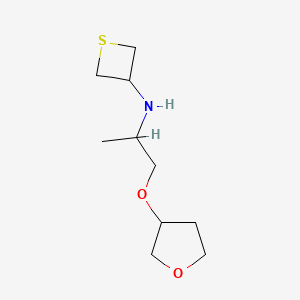
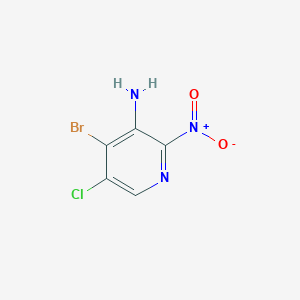
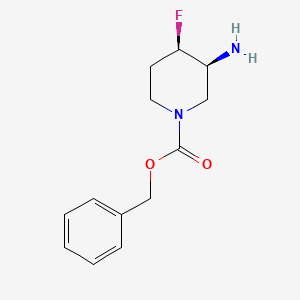
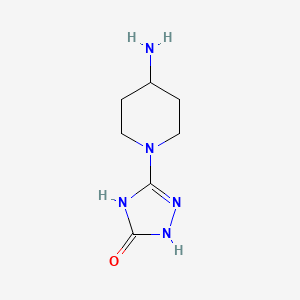
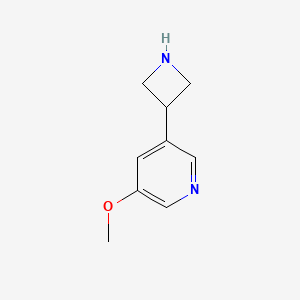
![Methyl (1S,3S,4R)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B13323529.png)
![5-Chloro-7-methylbicyclo[4.2.0]octa-1(6),2,4-trien-7-ol](/img/structure/B13323533.png)

![N-(2-Ethylphenyl)-2-((2-[(2-ethylphenyl)amino]-2-oxoethyl)amino)acetamide+](/img/structure/B13323541.png)


